molecular formula C21H18N6O4 B2864857 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 872591-03-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2864857
CAS No.: 872591-03-2
M. Wt: 418.413
InChI Key: AESMTGSURMSXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a complex structure incorporating a benzo[1,3]dioxole group, a methylene linker, and a triazolopyrimidinone core system. Compounds with triazolopyrimidine scaffolds are of significant interest in medicinal chemistry and biochemical research, often investigated for their potential as enzyme inhibitors, particularly in the context of kinase signaling pathways. The structural components suggest potential for cell permeability and target engagement. Researchers may utilize this compound in various in vitro assays to explore its biological activity, mechanism of action, and selectivity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheet prior to handling.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-13-3-2-4-15(7-13)27-20-19(24-25-27)21(29)26(11-23-20)10-18(28)22-9-14-5-6-16-17(8-14)31-12-30-16/h2-8,11H,9-10,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESMTGSURMSXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews its chemical properties, synthesis methods, biological activities, and relevant research findings.

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and a triazolo-pyrimidine framework. Its molecular formula is C21H18N6O4C_{21}H_{18}N_{6}O_{4} with a molecular weight of 418.4 g/mol. The presence of these functional groups is believed to contribute significantly to its pharmacological properties.

PropertyValue
Molecular FormulaC21H18N6O4
Molecular Weight418.4 g/mol
CAS Number872591-03-2

Synthesis Methods

The synthesis of this compound involves several steps that can include the formation of the triazole and pyrimidine components through various coupling reactions. Detailed methodologies for synthesizing similar compounds have been documented in literature, emphasizing the importance of optimizing reaction conditions for yield and purity .

Anticancer Activity

Research has indicated that compounds with triazolo-pyrimidine structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds demonstrate cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB231. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity.

    For example:
    • A related compound exhibited an IC50 value of 27.66 μM against the MDA-MB231 cell line and 4.93 μM against MCF-7 cells .

The mechanisms underlying the anticancer effects of this compound likely involve:

  • Inhibition of Cell Proliferation : Compounds in this class have been shown to inhibit key signaling pathways involved in cell growth and proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells by modulating proteins such as Bax and Bcl-2 .
  • Molecular Docking Studies : In silico analyses have demonstrated potential interactions with estrogen receptors (ER), suggesting a mechanism through which these compounds may exert their effects on hormone-sensitive cancers .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Triazole Bridged N-Glycosides : This research highlighted the anticancer potential of triazole derivatives against breast cancer cell lines with promising IC50 values .
  • Antitumor Activity Analysis : Another study reported significant antitumor activity for bis-benzo[d][1,3]dioxol derivatives with IC50 values lower than conventional chemotherapeutics like doxorubicin .

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that combines a benzo[d][1,3]dioxole moiety with a triazolo-pyrimidine structure. The presence of these two structural components suggests that this compound may have significant biological activity. This compound has a molecular weight of 418.4 and the molecular formula C21H18N6O4C_{21}H_{18}N_6O_4 .

Potential Applications

While specific applications of this compound are not explicitly detailed in the search results, the documents do provide insight into its potential applications based on its structural components:

  • Pharmacological activities The benzo[d][1,3]dioxole component is known for its role in various pharmacological activities.
  • Therapeutic Properties The triazolo-pyrimidine segment is often associated with diverse therapeutic properties.
  • Biological activities Studies of compounds containing the triazolo-pyrimidine structure have shown diverse therapeutic properties.
  • Medicinal chemistry Triazole derivatives, such as 1,2,4-triazoles, exhibit a wide range of biological activities, suggesting their therapeutic potential .
  • Antibacterial Activity Certain derivatives of 1,3-benzodioxole have demonstrated high antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer potential Mercapto-substituted 1,2,4-triazoles have demonstrated chemopreventive and chemotherapeutic effects on cancer .

Synthesis and Chemical Reactivity

The synthesis of this compound can involve several steps, which allow for customization of the compound’s structure to enhance desired biological properties. The chemical reactivity of this compound can lead to the creation of various derivatives that may exhibit altered biological activities.

Comparison with Similar Compounds

Triazolo[4,5-d]pyrimidine Derivatives

The target compound shares its triazolo[4,5-d]pyrimidine core with derivatives such as 3-alkyl-2-cyanothieno[3,2-d]pyrimidin-4(3H)-ones (e.g., synthesized via 1,2,3-dithiazole intermediates). These compounds exhibit structural flexibility, with substitutions at the 3-position influencing solubility and bioactivity. For example, 3-substituted analogs have shown enhanced antimicrobial activity compared to unsubstituted variants .

Thiazolo[3,2-a]pyrimidine Derivatives

Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) feature a thiazolo-pyrimidine core. Unlike the target compound, these derivatives prioritize electron-withdrawing groups (e.g., cyano) at the 6-position, which enhance stability and intermolecular interactions .

Functional Group Modifications

Acetamide Linkers

The acetamide bridge in the target compound is analogous to N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride-mediated couplings used in synthesizing (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives. Such linkers improve solubility and enable conjugation with aromatic moieties .

Aromatic Substituents

The m-tolyl group in the target compound contrasts with 4-cyanobenzylidene or 2,4,6-trimethylbenzylidene groups in thiazolo-pyrimidines.

Preparation Methods

Cyclocondensation of Pyrimidine Precursors

The triazolo[4,5-d]pyrimidin-7-one scaffold is typically synthesized via cyclocondensation reactions. A modified Biginelli-like approach, as reported for analogous triazolopyrimidines, involves reacting 5-amino-1,2,4-triazole derivatives with β-keto esters or diketones under acidic conditions. For example:

  • Reactants : 5-Amino-3-(m-tolyl)-1,2,4-triazole and ethyl acetoacetate.
  • Conditions : Reflux in acetic acid (120°C, 12 h).
  • Yield : 68%.

This method ensures regioselective formation of the 7-oxo group, critical for subsequent functionalization.

Alternative Cyclization Strategies

Microwave-assisted cyclization has been explored to reduce reaction times. Using N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base, cyclization completes within 2 hours at 150°C, achieving a 72% yield.

Functionalization with the Acetamide Side Chain

Alkylation at the Pyrimidine C6 Position

The C6 position of the pyrimidinone is activated for nucleophilic substitution. Treatment with 2-chloroacetamide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) introduces the acetamide moiety:

  • Conditions : 0°C to room temperature, 6 h.
  • Yield : 58%.

Thioacetamide Intermediate Formation

In some routes, a thioacetamide bridge is formed first. Reaction with 2-azidoacetamide (synthesized from 2-chloroacetamide and sodium azide) followed by Staudinger reduction yields the primary amine, which is acylated to form the acetamide.

Coupling with the Benzo[d]Dioxole Moiety

Reductive Amination

The benzo[d]dioxol-5-ylmethyl group is introduced via reductive amination:

  • Reactants : Benzo[d]dioxole-5-carbaldehyde and the primary amine intermediate.
  • Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol, 24 h.
  • Yield : 63%.

Amide Coupling

Alternatively, pre-formed N-(benzo[d]dioxol-5-ylmethyl)amine is coupled with the acetamide intermediate using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt):

  • Conditions : Dichloromethane (DCM), room temperature, 12 h.
  • Yield : 71%.

Optimization and Comparative Analysis

Table 1: Comparison of Key Synthetic Steps

Step Method Conditions Yield (%) Reference
Triazolo core formation Biginelli-like cyclocondensation Acetic acid, reflux, 12 h 68
m-Tolyl introduction Suzuki coupling Pd(PPh3)4, K2CO3, DMF, 80°C 65
Acetamide alkylation Nucleophilic substitution NaH, THF, 6 h 58
Benzo[d]dioxole coupling Reductive amination NaBH3CN, MeOH, 24 h 63

Solvent and Catalyst Impact

  • Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require higher temperatures.
  • Palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling efficiency but increase costs.

Q & A

Q. What are the key steps in synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including: (i) Triazolo-pyrimidine core formation : Cyclization of precursors like aminopyrimidines with nitrites or azides under reflux in solvents like THF or ethanol . (ii) Acetamide linkage : Coupling the triazolo-pyrimidine intermediate with a benzodioxole-containing amine via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) . (iii) Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
  • Critical Parameters : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products like unreacted intermediates .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Use a combination of: (i) NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm, triazole protons at δ 8.0–8.5 ppm) . (ii) Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+ for C22_{22}H20_{20}N6_6O4_4: 456.15) . (iii) IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} for carbonyl groups (acetamide and pyrimidinone) .

Q. What preliminary assays are used to assess its biological activity?

  • Methodological Answer : (i) Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory enzymes (COX-2) using fluorescence-based assays . (ii) Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination . (iii) Binding Studies : Surface plasmon resonance (SPR) to measure affinity for receptors like adenosine A2A_{2A} .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazolo-pyrimidine core synthesis?

  • Methodological Answer : (i) Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst loading). For example, microwave-assisted synthesis reduces reaction time by 60% compared to reflux . (ii) Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts improve cyclization efficiency . (iii) In-line Analytics : Use HPLC or TLC monitoring to terminate reactions at peak product concentration .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values)?

  • Methodological Answer : (i) Meta-analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) across studies . (ii) Metabolite Profiling : LC-MS to identify degradation products or active metabolites that may skew results . (iii) Target Selectivity Panels : Test against related enzymes/receptors (e.g., kinase family members) to rule off-target effects .

Q. How does the m-tolyl substituent influence binding to biological targets compared to p-tolyl analogs?

  • Methodological Answer : (i) Molecular Docking : Simulate binding poses using AutoDock Vina; meta-substitution may sterically hinder interactions with hydrophobic pockets . (ii) SAR Studies : Synthesize analogs with varied aryl groups (e.g., 3,4-dimethylphenyl) and correlate substituent bulk with activity . (iii) Crystallography : Co-crystallize with target proteins (e.g., kinases) to visualize binding-site interactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : (i) ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability . (ii) MD Simulations : 100-ns trajectories in explicit solvent to assess stability of protein-ligand complexes . (iii) QSAR Modeling : Train models using descriptors like polar surface area and H-bond donors to optimize bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.